molecular formula C23H25NO4 B2665473 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)acetic acid CAS No. 2137618-41-6

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)acetic acid

Cat. No.: B2665473
CAS No.: 2137618-41-6
M. Wt: 379.456
InChI Key: WXHKKBWBBDRORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Research Evolution

The synthesis of this compound emerged from two parallel research trajectories: advancements in Fmoc-based peptide synthesis and the exploration of azepane rings as bioactive scaffolds. The Fmoc group, introduced in the late 1970s, revolutionized solid-phase peptide synthesis (SPPS) by providing an acid-labile protecting group with improved stability over traditional tert-butoxycarbonyl (Boc) strategies. Concurrently, azepane derivatives gained attention in the 1990s for their ability to mimic peptide secondary structures while resisting enzymatic degradation.

The fusion of these domains materialized in the early 2000s with the development of Fmoc-protected azepane amino acids. A pivotal 2012 study demonstrated that azepane-containing peptides could stabilize 310-helical conformations through precise stereochemical control. This finding catalyzed interest in this compound as both a structural modifier and a synthetic building block.

Key Historical Milestones Year Significance
Introduction of Fmoc SPPS 1978 Enabled mild deprotection conditions for peptide synthesis
First azepane amino acid synthesis 2005 Demonstrated azepane's conformational flexibility
Helix stabilization discovery 2012 Validated azepane's role in secondary structure control

Significance in Peptide Chemistry and Peptidomimetic Research

This compound addresses three critical needs in modern peptide science:

  • Enhanced Synthetic Control : The Fmoc group permits orthogonal deprotection during SPPS, while the azepane ring reduces racemization risks compared to linear analogs.
  • Conformational Restriction : The seven-membered ring imposes specific torsion angles ($$ \phi = -60^\circ $$, $$ \psi = -30^\circ $$) that mimic natural helical turns.
  • Metabolic Stability : Azepane's saturated structure resists proteolytic cleavage, extending peptide half-life in vivo.

Recent applications include:

  • Construction of angiotensin-converting enzyme (ACE) inhibitors with improved oral bioavailability
  • Development of stabilized melanocortin receptor agonists for obesity treatment
  • Synthesis of HIV protease inhibitors with reduced susceptibility to resistance mutations

Position within Azepane-Based Structural Motifs in Pharmaceutical Research

The azepane ring's unique properties make it a privileged structure in drug discovery:

Property Azepane Advantage Comparative Example
Ring Strain Lower than six-membered rings ($$ \Delta H_{strain} \approx 6.2 $$ kcal/mol vs. 7.4 for piperidine) Piperidine derivatives show higher conformational rigidity
Solubility Improved aqueous solubility ($$ \log P = 1.2 $$) vs. aromatic analogs Benzazepines typically exhibit $$ \log P > 2.5 $$
Synthetic Accessibility Compatible with ruthenium-catalyzed metathesis and reductive amination Piperazines require harsher alkylation conditions

This compound enhances these properties through:

  • Stereochemical Control : The 4-position acetic acid substituent enables precise functionalization at $$ C^\alpha $$
  • Orthogonal Protection : Fmoc group stability ($$ t_{1/2} > 24 $$ hr in piperidine/DMF) facilitates multi-step syntheses

Current Research Challenges and Opportunities

Challenges :

  • Purity Concerns : Residual acetic acid contamination (≤0.02% specified) can terminate peptide chains during synthesis.
  • Stereochemical Complexity : Achieving >99.8% enantiomeric purity requires advanced asymmetric hydrogenation techniques.
  • Scale-Up Limitations : Current yields for azepane ring closure rarely exceed 65% at industrial scales.

Opportunities :

  • Automated Synthesis : Integration with continuous flow reactors could improve yield to >85%
  • Hybrid Scaffolds : Combining azepane with spirocyclic or bicyclic elements (e.g., cyclopenta[b]azepanes)
  • Targeted Drug Delivery : Functionalization via the acetic acid moiety for tissue-specific conjugation

Emerging applications in mRNA vaccine adjuvants and targeted protein degraders underscore the compound's versatility. However, resolving the dichotomy between synthetic complexity and pharmaceutical demand remains a critical research frontier.

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azepan-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-22(26)14-16-6-5-12-24(13-11-16)23(27)28-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,16,21H,5-6,11-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHKKBWBBDRORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137618-41-6
Record name 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)acetic acid typically involves multiple steps, starting with the preparation of the azepane ring. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The Fmoc group is then introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity

Chemical Reactions Analysis

Types of Reactions

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)acetic acid can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the Fmoc group or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace the Fmoc group with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)acetic acid exhibit antimicrobial activity. A study demonstrated that compounds synthesized from azepane derivatives showed significant effects against multidrug-resistant strains of bacteria and fungi, with minimum inhibitory concentrations varying based on structural modifications .

Drug Development

The compound serves as a versatile scaffold in drug design, particularly in creating peptide mimetics and small molecules targeting various biological pathways. Its ability to form stable interactions with biological targets makes it an attractive candidate for further pharmacological studies .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for creating advanced materials with specific mechanical and thermal properties. The fluorenyl group enhances the photostability of polymers, making them suitable for applications in photonics and optoelectronics .

Synthesis of Complex Molecules

The compound is utilized as an intermediate in the synthesis of complex organic molecules, particularly those requiring the azepane ring structure. Its reactivity allows for the formation of various derivatives, which can be tailored for specific chemical properties or biological activities .

Case Studies

StudyFocusFindings
MDPI Research (2024)Antimicrobial EvaluationSynthesized compounds showed activity against Gram-positive bacteria with MIC > 256 μg/mL .
Polymer Chemistry StudyMaterial PropertiesDemonstrated enhanced photostability in polymer blends incorporating the compound .
Drug Development AnalysisScaffold UtilizationHighlighted the compound's potential in creating novel therapeutic agents through structural modifications .

Mechanism of Action

The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)acetic acid largely depends on its specific application. In peptide synthesis, the Fmoc group serves as a protecting group for amines, preventing unwanted reactions during the synthesis process. The azepane ring can interact with various molecular targets, potentially influencing enzyme activity or receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Ring Structure Variations

(a) Piperazine/Piperidine Analogs
  • 2-[4-(Fmoc)piperazin-1-yl]acetic acid (CAS 180576-05-0): Replaces the azepane with a six-membered piperazine ring.
  • 2-(1-Fmoc-piperidin-4-yl)acetic acid (CAS 180181-05-9): Features a piperidine ring (one nitrogen atom).
(b) Diazepane Derivatives
  • 2-(4-Fmoc-1,4-diazepan-1-yl)acetic acid (CID 22569038): Contains a seven-membered diazepane ring with two nitrogen atoms.
(c) Azetidine Derivatives
  • 2-((1-Fmoc-3-methylazetidin-3-yl)oxy)acetic acid (CAS 1592739-14-4): Utilizes a four-membered azetidine ring with a methyl group.

Substituent Modifications

(a) Aromatic and Halogenated Derivatives
  • (2,4-Difluorophenyl)-Fmoc-amino acetic acid (CAS 678991-01-0): Incorporates a difluorophenyl group, enhancing electron-withdrawing effects and metabolic stability. Fluorine atoms improve bioavailability in medicinal chemistry applications .
(b) Alkyl Chain Modifications
  • 2-(Fmoc-pentylamino)acetic acid (CAS 2044871-59-0): A pentyl chain replaces the cyclic structure, increasing lipophilicity (LogP ≈ 3.5 estimated) and making it suitable for lipid-based drug delivery systems .

Physical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target compound C23H25NO4 387.43 7-membered azepane, Fmoc, acetic acid
180576-05-0 (piperazine) C22H22N2O4 378.43 6-membered piperazine, Fmoc
1592739-14-4 (azetidine) C21H21NO5 367.40 4-membered azetidine, methyl group
2177267-47-7 (diazepane) C30H30N2O6 514.57 Dual benzyl/Fmoc protection

Biological Activity

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)acetic acid, also known by its CAS number 2172582-97-5, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24H28N2O4
  • Molecular Weight : 394.5 g/mol
  • Structure : The compound features a fluorenylmethoxycarbonyl group attached to an azepan ring, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its potential as an anti-inflammatory and analgesic agent, as well as its role in modulating metabolic pathways.

  • Anti-inflammatory Effects : The compound has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.
  • Analgesic Properties : Research indicates that it may interact with pain pathways, potentially serving as a non-opioid analgesic.
  • Metabolic Regulation : Preliminary studies suggest that it may influence metabolic pathways relevant to obesity and diabetes through modulation of key enzymes like acetyl-CoA carboxylase.

In Vitro Studies

A series of in vitro assays have been conducted to assess the compound's effects on various cell lines:

StudyCell LineConcentrationEffect Observed
Study 1RAW 264.7 (macrophages)10 µMDecreased TNF-alpha production by 30%
Study 2HepG2 (hepatocytes)25 µMInhibition of lipogenesis by 40%
Study 3SH-SY5Y (neuronal)50 µMReduced oxidative stress markers

In Vivo Studies

Animal models have also been employed to evaluate the therapeutic potential:

ModelDosageOutcome
Mouse model of arthritis20 mg/kg/daySignificant reduction in paw swelling
Diabetic rat model15 mg/kg/dayImproved glucose tolerance and insulin sensitivity

Case Studies

  • Case Study on Pain Management : A clinical trial involving patients with chronic pain conditions demonstrated that administration of the compound led to a statistically significant reduction in pain scores compared to placebo.
  • Metabolic Syndrome Intervention : Another study focused on obese patients indicated that the compound improved lipid profiles and reduced body mass index over a 12-week treatment period.

Q & A

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:
This compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation) and may cause skin/eye irritation (H315, H319) . Key safety measures include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • First Aid: Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion .
  • Storage: Tightly sealed containers in cool, ventilated areas away from incompatible materials (strong acids/bases) .

Basic: What synthetic methodologies are reported for this compound?

Answer:
The synthesis typically involves:

Fmoc Protection: Introducing the fluorenylmethoxycarbonyl (Fmoc) group to stabilize the azepane ring during coupling reactions .

Coupling Reactions: Using reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to activate carboxylic acid groups for amide bond formation .

Purification: Column chromatography or HPLC to isolate the product, confirmed via NMR (¹H/¹³C) and mass spectrometry .

Advanced: How can researchers optimize synthesis yields in multi-step reactions?

Answer:

  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24 hours to 2–4 hours) while improving yield by 15–20% .
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalytic Additives: Use of DMAP (4-dimethylaminopyridine) to accelerate acylation steps .

Advanced: What analytical techniques are critical for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR identifies proton environments (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., C₂₄H₂₇NO₄: expected [M+H]⁺ 402.1914) .
  • HPLC Purity Analysis: Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >95% purity .

Advanced: How does storage temperature impact compound stability?

Answer:

  • Short-Term Stability: Solubilized in DMSO (100 mg/mL) remains stable for 1 month at -20°C .
  • Long-Term Stability: Powder form stored at -20°C retains integrity for 2–3 years, but degradation occurs at >4°C due to Fmoc group hydrolysis .

Basic: What are its primary research applications?

Answer:

  • Peptide Synthesis: Acts as a protected intermediate for introducing azepane motifs into peptidomimetics .
  • Drug Design: Used in developing protease inhibitors and GPCR-targeted therapies due to its conformational flexibility .

Advanced: How to resolve contradictions in reported toxicity data?

Answer:
Existing SDS documents note incomplete toxicological profiles . To address discrepancies:

  • In Vitro Assays: Conduct MTT assays on HEK293 or HepG2 cells to quantify acute cytotoxicity .
  • Ecotoxicity Testing: Evaluate biodegradability via OECD 301D guidelines to assess environmental risks .

Advanced: Which structural analogs show enhanced bioactivity?

Answer:

CompoundModificationBioactivityReference
3-(Difluorophenyl)butanoic acid analog 3,5-Difluoro substitutionImproved protease inhibition (IC₅₀ = 12 nM)
4-(Phenylthio)butanoic acid analog Phenylthio groupAntioxidant activity (EC₅₀ = 8 µM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.